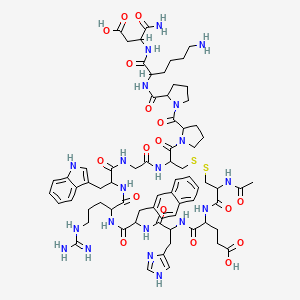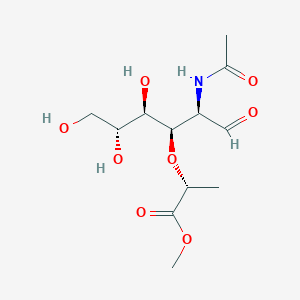
2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester and its derivatives has been a subject of research to understand and improve synthetic routes. Petit et al. (1972) describe the synthesis of an isomer of muramic acid and its N-acetyl derivative from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α- and β-D-glucopyranoside through condensation with D-2-chloropropionic acid, followed by protective group removal (Petit, Sinay, Walker, Jeanloz, & Jeanloz, 1972). Similarly, Osawa and Jeanloz (1965) synthesized a crystalline disaccharide derivative through a series of esterification, tritylation, and condensation reactions to produce a compound closely related to N-acetylmuramic acid (Osawa & Jeanloz, 1965).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester is often elucidated using techniques such as NMR spectroscopy. Studies on glycosaminoglycans have shown that the chemical shift of the acetamido methyl resonance can provide insights into the structural aspects of these compounds in solution (Scott & Heatley, 1979).
Chemical Reactions and Properties
Chemical reactions involving this compound often focus on functional group transformations and the synthesis of derivatives. Ragoussis et al. (1997) provide an efficient synthesis of muramic and isomuramic acids from a related methyl ester, highlighting the role of condensation reactions and protective group strategies in the synthesis of complex molecules (Ragoussis, Leondiadis, Livaniou, & Evangelatos, 1997).
Physical Properties Analysis
Physical properties such as solubility, crystallinity, and thermal stability are critical for understanding the behavior of these compounds in various environments and their potential applications. However, detailed studies specifically addressing the physical properties of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester are limited in the current literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo various chemical transformations, are essential for the application of this compound in synthesis and material science. The selective pivaloylation of 2-acetamido-2-deoxy sugars, as studied by Ljevakovic, Tomić, and Tomašić (1988), provides insight into the reactivity and potential modifications of compounds related to 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester, showcasing the importance of protecting group chemistry in carbohydrate synthesis (Ljevakovic, Tomić, & Tomašić, 1988).
Scientific Research Applications
Metabolic Insights and Disease Mechanisms
A study by Mukohda et al. (2012) explored the role of methylglyoxal (MGO), a metabolite of glucose, in the pathogenesis of diabetes-related macrovascular complications, including hypertension. This research provides insights into how glucose metabolites can affect vascular reactivity, potentially linking compounds like 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester to broader metabolic and disease mechanisms (Mukohda et al., 2012).
Chemical Modification and Biopolymer Applications
Petzold-Welcke et al. (2014) investigated the chemical modification of xylan, a process relevant to the development of new biopolymer ethers and esters with specific properties. Such studies contribute to understanding the potential for creating novel materials with applications in drug delivery and other fields, potentially including derivatives of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester (Petzold-Welcke et al., 2014).
Cosmetic Safety and Ester Applications
Johnson et al. (2016) conducted a safety assessment of methyl glucose polyethers and esters, which are used in cosmetics as conditioning agents and surfactants. This research underscores the importance of evaluating the safety of glucose derivatives and related compounds in consumer products, offering a context for the safe application of similar compounds (Johnson et al., 2016).
Food Contaminant Analysis
Crews et al. (2013) reviewed the analytical approaches for MCPD esters and glycidyl esters in food and biological samples, highlighting the need for effective detection methods for contaminants in processed foods. This work is crucial for ensuring food safety and may have implications for monitoring and managing the presence of compounds related to 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester in food products (Crews et al., 2013).
Safety And Hazards
The safety and hazards associated with “2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester” are not explicitly mentioned in the retrieved papers.
Future Directions
The future directions for the study of “2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester” are not explicitly mentioned in the retrieved papers. However, recent advances in the synthesis and biological applications of peptidoglycan fragments suggest potential areas of future research1.
properties
IUPAC Name |
methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACAFEMSHRDPOQ-RMJBVJBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

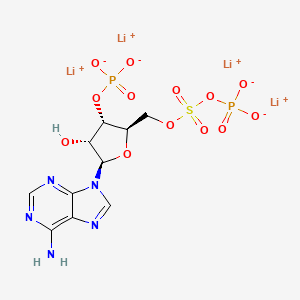
![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)



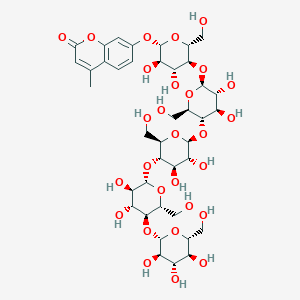
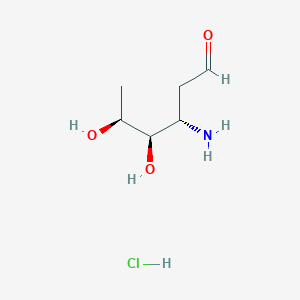
![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)
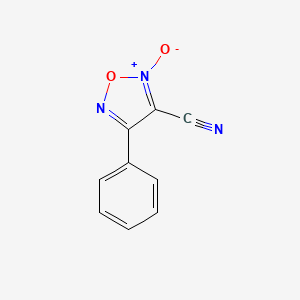
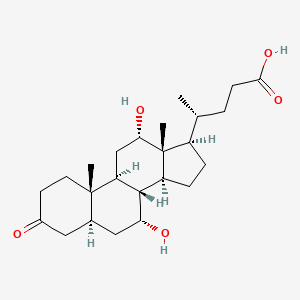
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)

